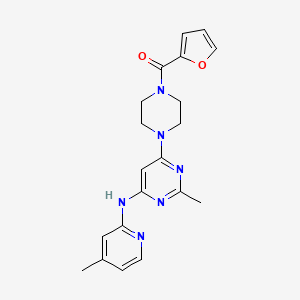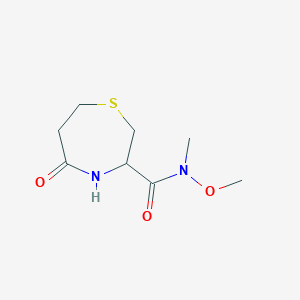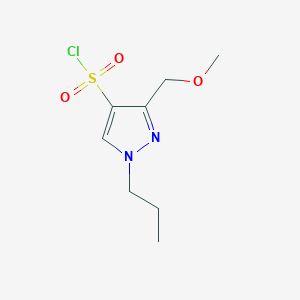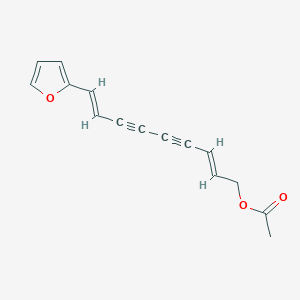
Acétylatractylodinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of tractylodinol acetate involves its antioxidant properties and its ability to inhibit cell cycle progression. The compound targets specific molecular pathways, including those involved in oxidative stress and cell cycle regulation . The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo click chemistry reactions suggests potential interactions with various biomolecules.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Acetylatractylodinol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been predicted to bind well to PI3K, AKT, and MAPK1, key proteins involved in cell signaling pathways
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Acetylatractylodinol exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the phosphorylation of PI3K, AKT, p38, and ERK1/2, thus reducing protein expression . This suggests that Acetylatractylodinol may act by modulating key signaling pathways in the cell.
Metabolic Pathways
Acetylatractylodinol is likely involved in several metabolic pathways, interacting with various enzymes and cofactors
Méthodes De Préparation
Tractylodinol acetate can be isolated from Atractylodes lancea through extraction and purification processes. The compound is typically obtained in a solid form, with a light yellow to yellow color
Analyse Des Réactions Chimiques
Tractylodinol acetate is known to undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert tractylodinol acetate into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly involving its alkyne group.
Click Chemistry: Tractylodinol acetate contains an alkyne group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions
Common reagents and conditions used in these reactions include copper catalysts for click chemistry and various oxidizing and reducing agents for oxidation and reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Tractylodinol acetate can be compared to other similar compounds, such as atractylenolides I, II, and III, which are also isolated from Atractylodes species . These compounds share similar tricyclic structures and exhibit various pharmacological properties, including anti-inflammatory and anticancer effects. tractylodinol acetate is unique due to its alkyne group, which allows it to participate in click chemistry reactions .
Similar compounds include:
Atractylenolide I: Known for its anti-inflammatory and organ-protective properties.
Atractylenolide II: Less frequently reported but still exhibits pharmacological activity.
Atractylenolide III: Demonstrates potent anti-inflammatory and organ-protective properties.
Propriétés
IUPAC Name |
[(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diynyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-14(16)17-12-8-6-4-2-3-5-7-10-15-11-9-13-18-15/h6-11,13H,12H2,1H3/b8-6+,10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQELYEKOTPXIHM-NBANWCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=CC#CC#CC=CC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC/C=C/C#CC#C/C=C/C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the chemical structure of acetylatractylodinol and how is it identified?
A1: Acetylatractylodinol is a polyacetylene compound first identified in plants like Atractylodes lancea. Its structure can be determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, ]
Q2: Where is acetylatractylodinol found naturally, and how does its concentration vary?
A2: Acetylatractylodinol is found in varying concentrations in Atractylodes lancea plants, with significant differences observed depending on the geographical origin of the plant. [] Gas chromatography-mass spectrometry (GC-MS) analysis can be used to identify and quantify this compound in plant extracts. []
Q3: What is the potential therapeutic benefit of acetylatractylodinol and how does it work?
A3: While research is ongoing, acetylatractylodinol is suggested to play a role in the therapeutic effects of Atractylodes rhizoma extract, which has shown potential in alleviating acute lung injury (ALI) in animal models. [] The mechanism is believed to involve the inhibition of inflammatory pathways like PI3K-AKT and MAPK. [] Further research is needed to fully understand the specific role and efficacy of acetylatractylodinol in this context.
Q4: How do the chemical properties of acetylatractylodinol and related compounds influence their biological activity?
A4: Research indicates that the presence and position of specific functional groups within polyacetylene structures, like those found in acetylatractylodinol and related compounds, significantly impact their inhibitory effects on enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). [] These enzymes are involved in inflammatory processes. For instance, the compound 2-[(2'E)-3',7'-dimethyl-2',6'-octadienyl]-4-methoxy-6-methylphenol, isolated alongside acetylatractylodinol, exhibited strong inhibitory effects on 5-LOX and COX-1 but displayed weak antioxidant activity. [] Further studies are needed to fully understand the structure-activity relationship of acetylatractylodinol.
Q5: What analytical techniques are commonly employed to study acetylatractylodinol?
A5: Various analytical methods are employed to isolate, characterize, and quantify acetylatractylodinol. Common techniques include:
- Chromatographic methods: Column chromatography, using materials like silica gel and ODS, is commonly employed to isolate acetylatractylodinol from plant extracts. []
- Spectroscopic methods: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are essential for structural elucidation and confirmation of acetylatractylodinol. []
- GC-MS: Gas chromatography coupled with mass spectrometry is a powerful technique used for both the identification and quantification of acetylatractylodinol, especially in complex plant matrices. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

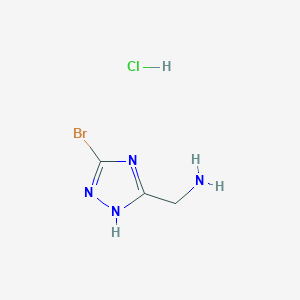
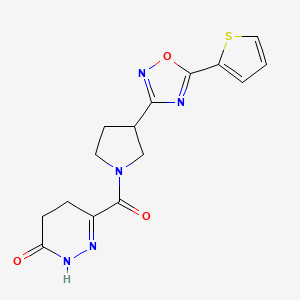

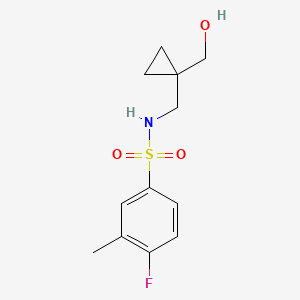

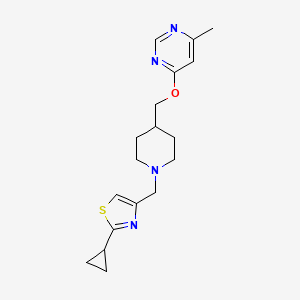
![[3-(3-Imidazol-1-ylpropyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2446831.png)
![N-benzyl-N-(cyanomethyl)-6-oxo-1,6-dihydro-[2,4'-bipyridine]-5-carboxamide](/img/structure/B2446832.png)
![1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2446833.png)
![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2446837.png)
